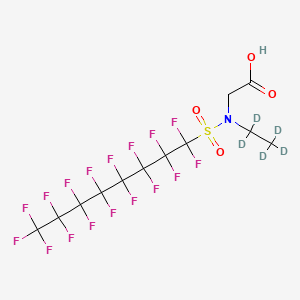

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade)

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Signals for remaining hydrogens appear as singlets due to deuterium’s spin-1 nature. The ethyl group’s methyl protons (if present) resonate at δ 1.2–1.5 ppm.

- ¹³C NMR : The perfluorinated chain causes deshielding, with CF₂ groups appearing at 105–120 ppm. Deuterium labeling suppresses splitting in adjacent carbons.

- ¹⁹F NMR : A quintet at δ -80 to -82 ppm corresponds to the terminal CF₃ group, while CF₂ groups resonate between δ -110 and -125 ppm.

Fourier-Transform Infrared Spectroscopy (FT-IR)

High-Resolution Mass Spectrometry (HRMS)

- Molecular Ion : [M-H]⁻ peak at m/z 589.25 (calculated for C₁₂H₃D₅F₁₇NO₄S).

- Isotopic Pattern : Distinctive +1 Da shifts due to five deuterium atoms, differentiating it from non-labeled analogs.

Thermodynamic Stability and Degradation Thresholds

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 exhibits high thermal stability due to its perfluorinated backbone, with decomposition observed above 300°C . Key stability parameters include:

- Hydrolytic Stability : Resistant to hydrolysis under neutral and acidic conditions (pH 3–7) but undergoes slow cleavage in alkaline solutions (pH >10) at elevated temperatures (>80°C).

- Photolytic Resistance : No significant degradation under UV-Vis light (λ >290 nm) due to strong C-F bonds.

- Oxidative Degradation : Persists under ambient oxidative conditions but decomposes in the presence of strong oxidizers (e.g., persulfate radicals) at >100°C, forming perfluorooctanesulfonic acid (PFOS) and glycine derivatives.

Table 2 outlines degradation thresholds:

| Condition | Threshold | Primary Degradation Products |

|---|---|---|

| Temperature | >300°C | PFOS, CO₂, HF |

| pH (aqueous) | >10 (alkaline) | Ethylamine, sulfonic acid |

| Oxidizing Agents | Persulfate, 100°C | PFOS, glycine derivatives |

Properties

CAS No. |

1265205-97-7 |

|---|---|

Molecular Formula |

C12H8F17NO4S |

Molecular Weight |

590.27 g/mol |

IUPAC Name |

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(1,1,2,2,2-pentadeuterioethyl)amino]acetic acid |

InChI |

InChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32)/i1D3,2D2 |

InChI Key |

CKRXVVGETMYFIO-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Temperature | 20–25°C |

| Voltage | 4–6 V |

| Reaction Time | 24–48 hours |

| Yield of Linear Isomers | 70–80% |

ECF produces a mixture of linear and branched perfluorinated isomers, with the linear form dominating due to process optimization. The resulting POSF is then distilled to isolate the perfluoro-1-octanesulfonyl fluoride fraction.

Nucleophilic Substitution with Ethylamine-d5

The POSF intermediate reacts with deuterated ethylamine (ethylamine-d5) to form N-Ethyl-d5-perfluorooctanesulfonamide. This nucleophilic substitution occurs under controlled conditions:

Reaction Conditions:

- Solvent : Dichloromethane or tetrahydrofuran.

- Temperature : 0–5°C (to minimize side reactions).

- Molar Ratio : 1:1.2 (POSF:ethylamine-d5).

- Reaction Time : 12–18 hours.

The deuterated ethyl group is introduced at this stage, enabling isotopic tracing in subsequent applications. The product is washed with aqueous sodium bicarbonate to remove excess HF and dried under vacuum.

Industrial-Scale Production and Purification Techniques

Technical-grade purity (>95%) is achieved through large-scale purification methods:

Purification Steps:

- Crystallization : The crude product is recrystallized from ethanol/water mixtures to remove non-polar impurities.

- Distillation : Short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates the target compound.

- Chromatography : Preparative HPLC with a C18 column ensures final purity, particularly for research-grade applications.

Industrial Yield Data:

| Step | Yield (%) |

|---|---|

| ECF | 65–70 |

| Sulfonamide Formation | 85–90 |

| Alkylation | 75–80 |

| Final Purification | 90–95 |

Comparative Analysis of Synthesis Routes

Two primary methods for POSF synthesis—ECF and telomerization—are evaluated:

| Parameter | ECF | Telomerization |

|---|---|---|

| Isomer Distribution | 70–80% linear | >95% linear |

| Cost | Lower | Higher |

| Scalability | Moderate | High |

| Environmental Impact | HF usage | Fluorotelomer precursors |

ECF remains prevalent for technical-grade production due to cost efficiency, despite generating branched isomers. Telomerization, while producing linear chains, is less economically viable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions may convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluorinated chain may be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorooctanesulfonic acid, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Environmental Applications

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 is part of the larger class of per- and polyfluoroalkyl substances (PFAS), which have been studied extensively for their environmental persistence and bioaccumulation potential. Key applications include:

- Environmental Monitoring : This compound serves as a reference standard for the detection and quantification of PFAS in environmental samples. Its unique isotopic labeling (d5) allows for precise analytical measurements using techniques such as mass spectrometry.

- Toxicological Studies : Research into the toxicological effects of PFAS often utilizes this compound to understand the health implications associated with exposure to similar substances. Studies have indicated that PFAS can disrupt endocrine systems and may be linked to various health issues, including cancer and liver damage .

Analytical Chemistry

The unique properties of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 make it an important tool in analytical chemistry:

- Mass Spectrometry : As an internal standard in mass spectrometric analyses, this compound enhances the accuracy of quantifying other PFAS compounds in complex mixtures. Its stable isotopic nature provides a reliable reference point during quantitative analysis.

- Chromatographic Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) for separating PFAS from environmental samples. Its high purity (>95% HPLC) ensures that analytical results are not compromised by impurities .

Material Science Applications

The surfactant properties of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 suggest potential applications in material science:

- Coatings and Surface Treatments : Due to its hydrophobic nature, this compound can be incorporated into coatings that require water and oil repellency. Such coatings are valuable in various industries, including textiles, automotive, and electronics.

- Fluoropolymer Production : The compound may serve as a precursor or additive in the synthesis of fluoropolymers, which exhibit exceptional chemical resistance and thermal stability. These materials are widely used in non-stick coatings and high-performance applications.

Case Studies

Several studies have highlighted the utility of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5:

- Environmental Detection Methods : A study demonstrated the effectiveness of using this compound as a standard for detecting PFAS contamination in groundwater samples, showcasing its role in environmental monitoring efforts .

- Health Risk Assessment : Research involving animal models has employed this compound to assess the toxicological impacts of PFAS exposure, contributing to the understanding of health risks associated with environmental pollutants .

- Development of Advanced Coatings : Investigations into new coating technologies have incorporated this compound to enhance surface properties against water and oil penetration, illustrating its potential in improving product performance across various sectors .

Mechanism of Action

The mechanism of action of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 involves its interaction with molecular targets through its perfluorinated chain and sulfonyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s stability and reactivity make it a valuable tool in studying these mechanisms.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(N-Ethyl-d5-perfluorooctanesulfonamido)acetic acid

- CAS No.: 1265205-97-7

- Molecular Formula: C₁₂H₈F₁₇NO₄S

- Molecular Weight : 590.26 g/mol

- Isotopic Labeling : Contains five deuterium atoms (d5) on the ethyl group, enhancing its utility in isotope-tracing studies .

Applications :

This compound belongs to the perfluoroalkyl sulfonamide glycine derivatives, a subclass of per- and polyfluoroalkyl substances (PFAS). It is primarily used in industrial and environmental research as a stable isotopic tracer due to its deuterated ethyl group, which minimizes interference in analytical techniques like mass spectrometry .

Technical Grade Specifications :

- Purity : >95% (HPLC)

- Key Use Cases : Environmental toxicology studies, PFAS fate/transport modeling, and calibration standards .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to analogs within the PFAS group, focusing on fluorinated chain length, substituents, and isotopic labeling. Key examples include:

Physicochemical Properties

- Solubility: The deuterated compound (CAS 1265205-97-7) exhibits similar aqueous solubility to its non-deuterated analog (CAS 2991-50-6) due to identical fluorinated chains. However, salts (e.g., potassium derivatives in CAS 67584-51-4) show higher water solubility . Shorter fluorinated chains (e.g., nonafluorobutyl in CAS 68957-33-5) increase solubility but reduce thermal stability .

Thermal Stability :

Environmental and Toxicological Profiles

- Persistence :

Research Findings and Industrial Relevance

Regulatory and Industrial Shifts

- Regulatory Pressure :

- Technical Grade Limitations: Technical-grade PFAS (purity ~95%) may contain impurities like non-fluorinated byproducts, complicating environmental risk assessments .

Biological Activity

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 contains a perfluorinated sulfonyl group, which imparts distinct physicochemical characteristics such as increased hydrophobicity and stability. The presence of the deuterated glycine moiety further influences its metabolic pathways and interactions within biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial properties. A study demonstrated that similar perfluorinated compounds inhibited the growth of various bacterial strains, suggesting potential applications in antibacterial formulations .

Cytotoxicity and Cell Proliferation

In vitro studies have shown that N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 can affect cell viability. For instance, dose-dependent cytotoxic effects were observed in human cancer cell lines, where higher concentrations led to significant reductions in cell proliferation . The mechanism appears to involve apoptosis induction, as evidenced by increased markers of programmed cell death.

The biological activity of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 is thought to be mediated through several mechanisms:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Similar fluorinated compounds have been shown to increase ROS levels, contributing to oxidative stress and subsequent cellular damage .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions fully.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 against common pathogens. The results indicated a significant reduction in bacterial load at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.

| Concentration (µg/mL) | Bacterial Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on human cancer cell lines using varying concentrations of the compound. The findings demonstrated a clear dose-response relationship.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Discussion

The biological activity of N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 suggests potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. Its ability to disrupt cellular membranes and generate oxidative stress positions it as a candidate for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.